![molecular formula C18H21NO3S B2398309 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline CAS No. 873579-80-7](/img/structure/B2398309.png)
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, also known as MSMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MSMI belongs to the class of indoline-based compounds, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is not fully understood. However, it has been suggested that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may act as an allosteric modulator of protein function, binding to specific sites on proteins and altering their activity. This property makes 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline a valuable tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain kinases, including protein kinase C and mitogen-activated protein kinase. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been shown to modulate the activity of G protein-coupled receptors, including the adenosine A2A receptor. These effects suggest that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its high purity and stability, which makes it a reliable tool for scientific research. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline. One area of interest is the development of new fluorescent probes based on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could be used for imaging biological systems with high sensitivity and specificity. Another potential direction is the identification of new protein targets for 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
Synthesemethoden
The synthesis of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylindoline in the presence of a base such as triethylamine. The reaction yields 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been used as a research tool in various scientific studies. It has shown potential as a fluorescent probe for imaging biological systems, including living cells and tissues. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been used as a ligand in the development of new drug candidates targeting various proteins, including kinases and G protein-coupled receptors.
Eigenschaften
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12-9-13(2)18(11-17(12)22-4)23(20,21)19-14(3)10-15-7-5-6-8-16(15)19/h5-9,11,14H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZCTCDMUWONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

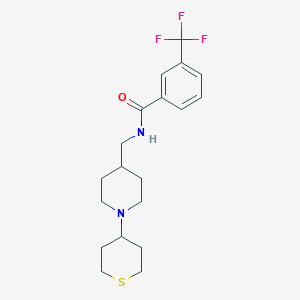
![5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2398229.png)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)
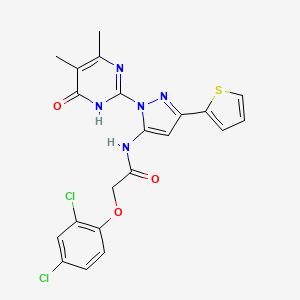
![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)
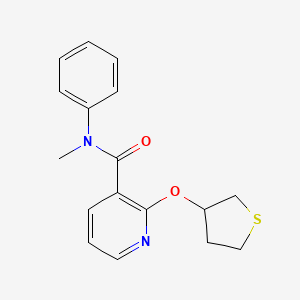
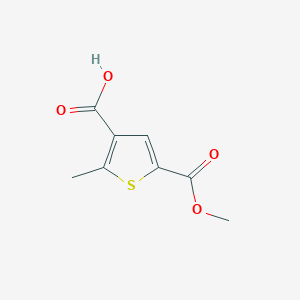

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
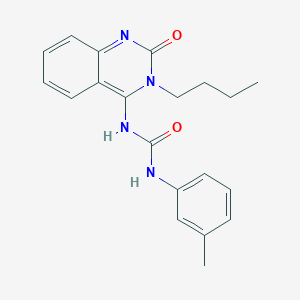
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
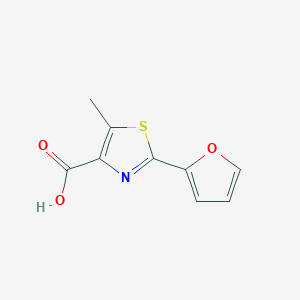
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)
